molecular formula C11H14O4 B8566105 Ethyl 3-ethoxy-5-hydroxybenzoate

Ethyl 3-ethoxy-5-hydroxybenzoate

Cat. No. B8566105
M. Wt: 210.23 g/mol
InChI Key: XBURHVADEKXIQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-ethoxy-5-hydroxybenzoate is a useful research compound. Its molecular formula is C11H14O4 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-ethoxy-5-hydroxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-ethoxy-5-hydroxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

ethyl 3-ethoxy-5-hydroxybenzoate

InChI

InChI=1S/C11H14O4/c1-3-14-10-6-8(5-9(12)7-10)11(13)15-4-2/h5-7,12H,3-4H2,1-2H3

InChI Key

XBURHVADEKXIQE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1)O)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl 3,5-dihydroxybenzoate (15.0 g) in N,N-dimethylformamide (180 ml) was gradually added sodium hydride (60% in oil, 3.30 g) at 0° C. and the mixture was stirred for 30 min. Iodoethane (12.9 g) was added and the mixture was further stirred for 2 hrs. The reaction mixture was poured into water, acidified with 2N hydrochloric acid and the mixture was extracted with ethyl acetate. The ethyl acetate layer was washed with water, dried (MgSO4) and concentrated. The obtained residue was subjected to silica gel column chromatography, and ethyl 3-ethoxy-5-hydroxybenzoate (6.75 g, yield 39%) was obtained as crystals from a fraction eluted with ethyl acetate-hexane (1:3, volume ratio). Recrystallization from diethyl ether-hexane gave colorless needle-shaped crystals. melting point: 62–63° C.
Quantity
15 g
Type
reactant
Reaction Step One
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3.3 g
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reactant
Reaction Step Two
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12.9 g
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reactant
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Four
Quantity
180 mL
Type
solvent
Reaction Step Five
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Quantity
0 (± 1) mol
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solvent
Reaction Step Six

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